7-Tetradecynoic acid 7-Tetradecynoic acid
Brand Name: Vulcanchem
CAS No.: 55182-86-0
VCID: VC14209485
InChI: InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,9-13H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol

7-Tetradecynoic acid

CAS No.: 55182-86-0

Cat. No.: VC14209485

Molecular Formula: C14H24O2

Molecular Weight: 224.34 g/mol

* For research use only. Not for human or veterinary use.

7-Tetradecynoic acid - 55182-86-0

Specification

CAS No. 55182-86-0
Molecular Formula C14H24O2
Molecular Weight 224.34 g/mol
IUPAC Name tetradec-7-ynoic acid
Standard InChI InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,9-13H2,1H3,(H,15,16)
Standard InChI Key PSCRCHKVKCIYOU-UHFFFAOYSA-N
Canonical SMILES CCCCCCC#CCCCCCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

(Z)-7-Tetradecenoic acid (CAS 2430-95-7) has the molecular formula C14H26O2\text{C}_{14}\text{H}_{26}\text{O}_2 and a molecular weight of 226.355 g/mol . Its IUPAC name is (7Z)-tetradec-7-enoic acid, reflecting the cis configuration of the double bond between carbons 7 and 8 . Synonyms include 7Z-tetradecenoic acid, cis-Δ⁷-tetradecenoic acid, and tetradec-7-enoic acid .

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in confirming its structure. Key spectral features include:

  • ¹H-NMR: Signals at δ 5.35 ppm (multiplet, H-8 and H-9) and δ 2.36 ppm (multiplet, H-2) .

  • ¹³C-NMR: Peaks at δ 176.7 ppm (C-1, carbonyl carbon) and δ 129.4–130.3 ppm (olefinic carbons C-7 and C-8) .
    The coupling constant J=11.3HzJ = 11.3 \, \text{Hz} observed in decoupling experiments confirmed the Z geometry of the double bond .

Synthesis and Isolation

Extraction from Biological Sources

(Z)-7-Tetradecenoic acid was first isolated from Helicobacter pylori culture media using porous resin Diaion HP-20 . This method replaced traditional supplements like horse serum, enabling the purification of self-growth-inhibiting (SGI) compounds. The compound was co-identified with lauric acid (C12:0), suggesting a synergistic role in bacterial physiology .

Chemical Synthesis

A synthetic route for 7-(Z)-tetradecenoic acid was adapted from Kovaleva et al. (1974), involving Wittig olefination or catalytic hydrogenation strategies to install the cis double bond . The final product exhibited identical spectral properties to the naturally derived compound, confirming its structural authenticity .

Biological Role in Helicobacter pylori

Self-Growth Inhibition Mechanism

In H. pylori, (Z)-7-tetradecenoic acid acts as a bacteriostatic agent, suppressing bacterial proliferation without causing cell death . Live/dead staining assays revealed that at 4× the minimum inhibitory concentration (MIC), viable cell counts decreased from 2.0×108CFU/ml2.0 \times 10^8 \, \text{CFU/ml} to 8.0×107CFU/ml8.0 \times 10^7 \, \text{CFU/ml} . This autoregulatory mechanism may aid H. pylori in maintaining persistent infections by modulating population density within host tissues .

Antimicrobial Specificity

Comparative MIC assays demonstrated selectivity against H. pylori (MIC = 8–16 µg/ml) over other bacteria like Bacillus subtilis and Escherichia coli (MIC > 64 µg/ml) . This specificity underscores its potential as a targeted therapeutic agent.

Physicochemical Properties and Stability

Stability Under Physiological Conditions

The compound remains stable in acidic environments (pH 2–3), mimicking the gastric conditions where H. pylori resides . This stability is critical for its proposed role in modulating host-pathogen interactions.

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